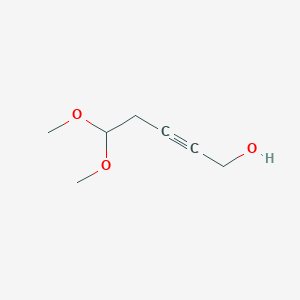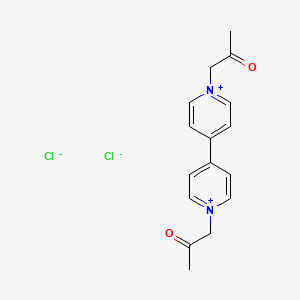
1-Pyrrolidinecarboxylic acid, 2-(2-oxopropyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pyrrolidinecarboxylic acid, 2-(2-oxopropyl)-, methyl ester is a chemical compound with the molecular formula C9H15NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-(2-oxopropyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with an appropriate acylating agent, such as 2-oxopropyl chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the desired methyl ester .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Análisis De Reacciones Químicas
1-Pyrrolidinecarboxylic acid, 2-(2-oxopropyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group to form amides or thioesters.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Pyrrolidinecarboxylic acid, 2-(2-oxopropyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, with possible applications in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-(2-oxopropyl)-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
1-Pyrrolidinecarboxylic acid, 2-(2-oxopropyl)-, methyl ester can be compared with other similar compounds, such as:
2-Pyrrolidone-5-carboxylic acid: A related compound with similar structural features but different functional groups.
2-(2-oxo-pyrrolidin-1-yl)-butyramide: Another derivative of pyrrolidine with distinct chemical properties and applications.
3-carboxy-2-oxo-1-pyrrolidine derivatives: Compounds with similar core structures but varying substituents, leading to different biological activities and uses
Propiedades
| 76470-00-3 | |
Fórmula molecular |
C9H15NO3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
methyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-7(11)6-8-4-3-5-10(8)9(12)13-2/h8H,3-6H2,1-2H3 |
Clave InChI |
QQMANEWXIVGBIY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1CCCN1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)

